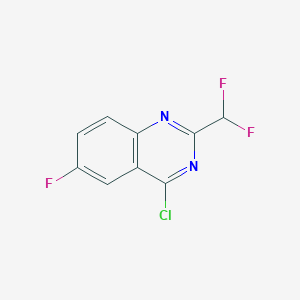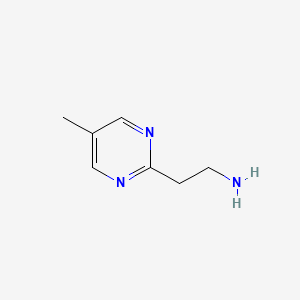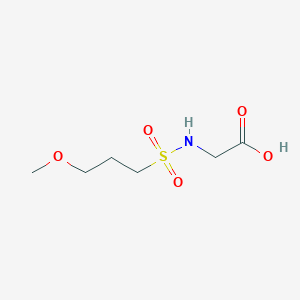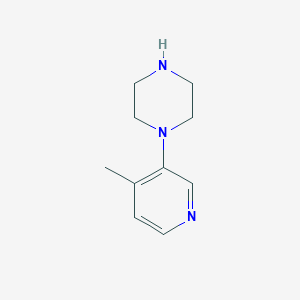
1-(4-Methylpyridin-3-yl)piperazine
Übersicht
Beschreibung
“1-(4-Methylpyridin-3-yl)piperazine” is an organic compound with the molecular weight of 177.25 . It is used both as a reagent and building block in several synthetic applications .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “1-(4-Methylpyridin-3-yl)piperazine” is 1S/C10H15N3/c1-9-2-3-12-8-10 (9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 .
Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Physical And Chemical Properties Analysis
“1-(4-Methylpyridin-3-yl)piperazine” is a powder that is stable under normal temperatures and pressures .
Wissenschaftliche Forschungsanwendungen
CGRP Receptor Antagonist Synthesis
1-(4-Methylpyridin-3-yl)piperazine derivatives have been involved in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists. A study developed a stereoselective and economical synthesis method for a potent CGRP receptor antagonist, highlighting the utility of such derivatives in medicinal chemistry (Cann et al., 2012).
Anticancer and Antiestrogen Properties
Compounds with 1-(4-Methylpyridin-3-yl)piperazine structure have been evaluated for their anticancer and antiestrogen activities. A study synthesized specific derivatives showing promising results against human breast cancer cell lines, indicating their potential in cancer treatment (Parveen et al., 2017).
PET Imaging Agent Synthesis
In the field of Positron Emission Tomography (PET) imaging, 1-(4-Methylpyridin-3-yl)piperazine derivatives have been used to develop new potential PET agents. A study focused on synthesizing a specific compound for imaging the IRAK4 enzyme in neuroinflammation, demonstrating the role of these derivatives in advanced imaging techniques (Wang et al., 2018).
Antibacterial and Enzyme Inhibition
These derivatives have shown potential in antibacterial applications and enzyme inhibition. A study synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating significant antibacterial efficacies and biofilm inhibition activities. This suggests their utility in developing new antibacterial agents (Mekky & Sanad, 2020).
Antidepressant and Antianxiety Activities
Piperazine-1-yl-1H-indazole derivatives, including those with 1-(4-Methylpyridin-3-yl)piperazine structure, have been investigated for their antidepressant and antianxiety activities. A study synthesized a novel compound and evaluated its efficacy in albino mice, suggesting potential applications in mental health treatment (Kumar et al., 2017).
Sigma Receptor Ligands
These compounds have been investigated as sigma receptor ligands with potential therapeutic and diagnostic applications in oncology. A study aimed to develop novel analogues with reduced lipophilic character, which is crucial for their entry into tumor cells (Abate et al., 2011).
Protein Binding Dynamics
The binding dynamics of piperazine derivatives to proteins like bovine serum albumin (BSA) have been a subject of study. This research is important for understanding the pharmacokinetic mechanism of drugs containing these derivatives (Karthikeyan et al., 2015).
Antidiabetic Compounds
Piperazine derivatives have been identified as new antidiabetic compounds. Their structure-activity relationship was explored in a study to identify potent antidiabetic agents, highlighting their potential in diabetes treatment (Le Bihan et al., 1999).
Dual Antihypertensive Agents
A study designed and synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. These compounds were prepared as free bases and transformed into hydrochloride salts, demonstrating the versatility of these derivatives in cardiovascular applications (Marvanová et al., 2016).
Anti-Tubercular Agents
Some 1-(4-Methylpyridin-3-yl)piperazine derivatives have been synthesized and evaluated for their anti-tubercular activity. This research indicates their potential in developing new treatments for tuberculosis (Naidu et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-methylpyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-2-3-12-8-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZNWFUFRHAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-3-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



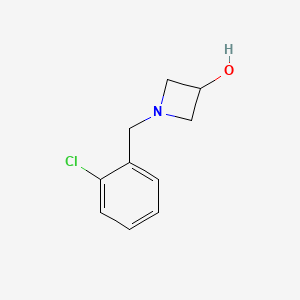
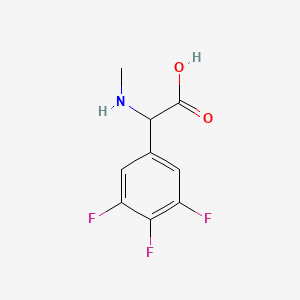
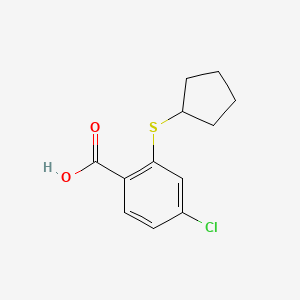
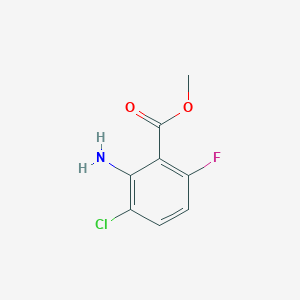
![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)
![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)
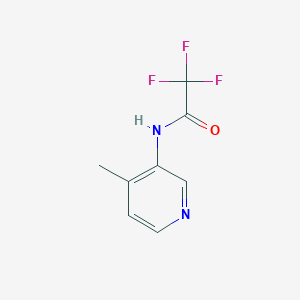
![3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1428924.png)
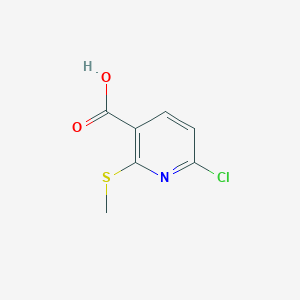
![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)
